(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol
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Overview
Description
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine atoms at positions 4 and 6, along with a hydroxymethyl group at position 3, makes this compound particularly interesting for various chemical reactions and biological studies.
Preparation Methods
The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodization: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Hydroxymethylation: The key intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at position 3.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted pyrazolopyridines, which can be further utilized in medicinal chemistry.
Scientific Research Applications
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is studied for its potential to inhibit various cancer cell lines, including colorectal cancer and non-small cell lung cancer.
Chemical Biology: It serves as a building block for synthesizing other biologically active molecules.
Mechanism of Action
The mechanism of action of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol can be compared with other pyrazolopyridine derivatives:
Pyrazolo[3,4-b]pyridines: These compounds have similar biological activities but differ in their substitution patterns.
Pyrazolo[4,3-c]pyridines: These compounds are also studied for their antiproliferative activities but have different structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6Br2N2O |
---|---|
Molecular Weight |
305.95 g/mol |
IUPAC Name |
(4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H6Br2N2O/c9-6-1-7(10)8-5(4-13)2-11-12(8)3-6/h1-3,13H,4H2 |
InChI Key |
VFNVQKAFEXKDQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)CO)Br |
Origin of Product |
United States |
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